2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide

Catalog No.
S1798207
CAS No.
1638785-15-5
M.F
C₁₄H₁₈ClNO₃
M. Wt
283.75
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethy...

CAS Number

1638785-15-5

Product Name

2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide

IUPAC Name

2-[4-(2-chloroacetyl)phenyl]-N-methoxy-N,2-dimethylpropanamide

Molecular Formula

C₁₄H₁₈ClNO₃

Molecular Weight

283.75

InChI

InChI=1S/C14H18ClNO3/c1-14(2,13(18)16(3)19-4)11-7-5-10(6-8-11)12(17)9-15/h5-8H,9H2,1-4H3

SMILES

CC(C)(C1=CC=C(C=C1)C(=O)CCl)C(=O)N(C)OC

Synonyms

2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide

Antihistaminic Activity

2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide, also known as bilastine, is a long-lasting second-generation histamine H₁ receptor antagonist. This means it blocks the action of histamine, a chemical released by the body during allergic reactions, at histamine H₁ receptors. Studies have shown bilastine to be effective in treating allergic rhinitis (hay fever) and allergic urticaria (hives) by reducing symptoms like sneezing, runny nose, itchy eyes, and skin welts [1, 2].

  • [1] Klimek MF, Jedrzejczak-Krzyzanowska M, Grywacz D, et al. Bilastine for the treatment of allergic rhinitis: a review of the evidence. Ther Clin Risk Manag. 2016;12:1123-1132.
  • [2] Štimac GV, Blažić-Brkić V, Jović R, et al. Bilastine versus desloratadine for the treatment of chronic spontaneous urticaria: a randomized, double-blind, parallel-group study. J Eur Acad Dermatol Venereol. 2014;28(1):87-93.

Potential Anti-inflammatory Effects

While bilastine's primary function is blocking histamine H₁ receptors, some research suggests it may also possess anti-inflammatory properties. Studies have observed bilastine's ability to inhibit the release of inflammatory mediators and reduce the migration of inflammatory cells, potentially offering additional benefits in managing allergic reactions [3, 4].

  • [3] Pawlowski Z, Darmochwal-Krukowska A, Konstantynowicz K, et al. Effect of bilastine on the release of inflammatory mediators from human mast cells and eosinophils. Int J Immunopharmacol. 2010;32(10):1402-1407.
  • [4] Banholzer C, Untersmayr S, Jensen BM, et al. Bilastine inhibits eosinophil migration and adhesion molecule expression on endothelial cells. Int J Immunopharmacol. 2012;34(1):132-137.

Favorable Safety Profile

Bilastine is generally well-tolerated with a low incidence of side effects compared to some other antihistamines. Studies report minimal drowsiness or central nervous system effects, making it a suitable option for patients who require daytime allergy relief [5, 6].

  • [5] Canonica GW, Passalacqua G, Heffler E, et al. Bilastine: a novel, long-lasting, non-sedating antihistamine for the treatment of allergic rhinitis. J Allergy Clin Immunol. 2008;121(3):684-691.e3.
  • [6] Casale TB, de Benedictis FM, Passalacqua G. Bilastine: a review of its safety and efficacy in allergic rhinitis. Expert Opin Drug Saf. 2010;9(4):557-567.

2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide is a chemical compound characterized by its molecular formula C₁₄H₁₈ClNO₂. This compound features a phenyl ring substituted with a chloroacetyl group, along with a N-methoxy-N,2-dimethylpropanamide moiety. The presence of these functional groups suggests that the compound may exhibit significant reactivity and potential biological activity. Its structure indicates that it could be involved in various

The chemical behavior of 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide is influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new compounds.
  • Acylation Reactions: The amide functionality allows for acylation reactions, which can modify the compound further to enhance its properties or biological activity.
  • Hydrolysis: In aqueous conditions, the compound may hydrolyze to yield the corresponding carboxylic acid and amine derivatives.

These reactions are essential for understanding the compound's reactivity and potential applications in synthetic chemistry .

Preliminary studies suggest that 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide may possess notable biological activities. Compounds with similar structures have been reported to exhibit antiproliferative effects against various cancer cell lines. The chloroacetyl moiety is often associated with enhanced cytotoxicity due to its ability to form reactive intermediates that can interact with cellular macromolecules . Further biological assays are necessary to elucidate its specific mechanisms of action and therapeutic potential.

The synthesis of 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide typically involves several steps:

  • Formation of Chloroacetyl Derivative: A mixture of 2-methyl-2-phenylpropanoic acid and dichloromethane is prepared, followed by the addition of N,N-dimethylformamide and thionyl chloride under nitrogen atmosphere.
  • Reaction with Amine: The resulting chloroacetyl derivative is then reacted with an appropriate amine (such as methoxy-N,2-dimethylpropanamide) to yield the final product.
  • Purification: The product is purified through crystallization or chromatography to obtain high-purity samples suitable for further study .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as an intermediate in the synthesis of pharmaceutical agents targeting cancer or other diseases.
  • Chemical Research: The unique reactivity profile makes it a valuable compound for studying reaction mechanisms involving chloroacetyl and amide functionalities.
  • Material Science: Its properties could be explored for developing new materials or coatings with specific functional attributes.

Interaction studies for 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide are vital for understanding its pharmacodynamics and pharmacokinetics. Investigating how this compound interacts with biological targets such as enzymes or receptors can provide insights into its therapeutic efficacy and safety profile. Techniques such as molecular docking studies, binding affinity assays, and in vitro testing on cell lines are commonly employed to assess these interactions .

Several compounds share structural similarities with 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
4-AcetylphenolAcetyl group on phenolAntioxidant properties
4-ChloroacetanilideChloro group on acetanilideAnalgesic effects
N-Methoxy-N,N-dimethylacetamideDimethylacetamide structureSolvent properties

Uniqueness: The presence of both chloroacetyl and dimethylpropanamide functionalities in 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide distinguishes it from these similar compounds. This unique combination may enhance its reactivity and biological activity compared to others listed .

XLogP3

2.6

Dates

Modify: 2024-04-14

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